2-Benzylheptanol

Physicochemical Properties Formulation Science Quality Control

2-Benzylheptanol (CAS 92368-90-6), also known as Jasmol, is a synthetic primary alcohol with the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol. It belongs to the Aryl Alkyl Alcohol (AAA) structural group, characterized by a benzyl group attached to a seven-carbon aliphatic chain.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 92368-90-6
Cat. No. B146569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylheptanol
CAS92368-90-6
Synonyms2-benzylheptanol
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCC(CC1=CC=CC=C1)CO
InChIInChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3
InChIKeyCGMOOAUESLSUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylheptanol (CAS 92368-90-6) for Fragrance and Cosmetic Procurement: Classification and Baseline Data


2-Benzylheptanol (CAS 92368-90-6), also known as Jasmol, is a synthetic primary alcohol with the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol . It belongs to the Aryl Alkyl Alcohol (AAA) structural group, characterized by a benzyl group attached to a seven-carbon aliphatic chain [1]. As a fragrance ingredient, it is recognized for its jasmine-like floral odor profile [2]. This compound is listed in the European EINECS inventory (296-229-0) and is widely used in cosmetic and personal care products as a perfuming and masking agent [3].

Why Aryl Alkyl Alcohol Analogs Cannot Simply Replace 2-Benzylheptanol


The Aryl Alkyl Alcohol (AAA) class encompasses a structurally diverse range of compounds where the position of the hydroxyl group (primary, secondary, or tertiary), alkyl chain length, and aryl substitution pattern profoundly influence key performance metrics [1]. Generic substitution based solely on class membership fails because these structural nuances dictate lipophilicity (log P), water solubility, and vapor pressure—parameters that govern both olfactory perception (e.g., substantivity, odor threshold) and formulation compatibility [2]. For example, while the racemic mixture of 2-benzylheptanol offers a cost-effective, established jasmine note, the pure (S)-enantiomer exhibits potentially differentiated olfactory characteristics . Furthermore, 2-benzylheptanol's specific solubility profile (Log P ~4.0-4.4) and vapor pressure (7 Pa at 20°C) make it particularly suited for specific product types and performance claims, as detailed in the evidence below [2].

Quantitative Evidence Guide: 2-Benzylheptanol (Jasmol) Differentiated Performance Data


Defined Physicochemical Profile Enabling Formulation Reproducibility and Procurement Consistency

2-Benzylheptanol possesses a well-defined and publicly documented physicochemical profile, which is critical for ensuring batch-to-batch consistency in manufacturing and for setting procurement specifications. Its key parameters include a boiling point of 312.88-314.5 °C, a density of 0.941 g/cm³, and a water solubility of 21.23-29.6 mg/L [1]. This data contrasts with some less-documented AAA analogs, where critical parameters may be unavailable or solely based on unverified predictions. For instance, while many class members share a similar Log P, the specific combination of water solubility and vapor pressure in 2-benzylheptanol dictates its behavior in aqueous-based formulations like deodorant sprays and shampoos .

Physicochemical Properties Formulation Science Quality Control Procurement Specification

Established Toxicological and Dermatological Safety Profile Supporting Procurement for Consumer Products

Unlike some niche or novel AAA molecules with incomplete toxicological dossiers, 2-benzylheptanol benefits from a comprehensive safety assessment published by the Research Institute for Fragrance Materials (RIFM) [1]. This assessment, based on RIFM's criteria and covering seven human health endpoints plus environmental impact, concluded that all endpoints were cleared using target data, read-across, and/or Threshold of Toxicological Concern (TTC) [1]. This is a significant procurement advantage over less-studied alternatives where safety assessment may rely on more conservative and restrictive TTC values due to a lack of data [2].

Toxicology Dermatology Safety Assessment Regulatory Compliance

Documented Dual Functionality as Fragrance and Deodorant Active in Commercial Formulations

2-Benzylheptanol's procurement value is enhanced by its documented dual role: it serves both as a fragrance (Jasmol) and as an active component in deodorant systems [1]. A specific commercial example is SymDeo® Plus, a deodorant active complex marketed by Symrise, which lists 2-Benzylheptanol as a key ingredient alongside Lauryl Alcohol, Phenoxyethanol, and Decylene Glycol [2]. While many AAA compounds are only used for scent, this established dual functionality differentiates 2-benzylheptanol for formulators seeking multifunctional ingredients.

Cosmetic Formulation Deodorant Technology Functional Fragrance Malodor Control

Stereochemical Differentiation: The (S)-Enantiomer as a Chiral Research Tool and Potential High-Value Fragrance

While the racemic mixture of 2-benzylheptanol is the commodity fragrance ingredient, the pure (S)-enantiomer represents a distinct, high-value chemical with specialized applications . The racemic mixture is produced for its cost-effectiveness, but the (S)-isomer is specifically investigated in olfactory science to determine if it carries the primary "clean" floral note, as enantiomers of fragrances often possess different odor thresholds and character . In a procurement context, this means that specifying the pure (S)-enantiomer (as opposed to the racemate) is critical for academic research into structure-activity relationships (SAR) or for developing chiral fragrance profiles.

Stereochemistry Chiral Chemistry Olfactory Science Structure-Activity Relationship

Optimal Application Scenarios for 2-Benzylheptanol Based on Verifiable Evidence


Formulation of Cost-Effective Floral Fragrances for Mass-Market Consumer Goods

The racemic mixture of 2-benzylheptanol is ideally suited for high-volume procurement in the fragrance and personal care industry. Its well-defined, jasmine-like scent profile makes it a cost-effective alternative to more expensive natural jasmine extracts for use in shampoos, soaps, laundry detergents, and fine fragrances . The availability of comprehensive safety data [1] and well-documented physicochemical properties [2] streamlines the R&D and regulatory approval process for new product development.

Development of Multifunctional Deodorant and Antiperspirant Products

Procurement of 2-benzylheptanol can be prioritized for developing next-generation deodorants and antiperspirants. Its inclusion in proven commercial complexes like SymDeo® Plus demonstrates its value as a functional fragrance that contributes directly to malodor reduction, beyond simply masking it. This is supported by patent literature describing its use as an antimicrobial active in such products [1].

Academic and Industrial Research into Chiral Olfaction and Stereoselective Synthesis

For scientific procurement, the pure (S)-enantiomer of 2-benzylheptanol is a critical reagent. It is essential for studies investigating the relationship between molecular chirality and olfactory perception, as the different enantiomers of a fragrance can exhibit distinct odor qualities and thresholds . Furthermore, it serves as a valuable chiral building block in asymmetric synthesis for pharmaceutical and specialty chemical research .

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